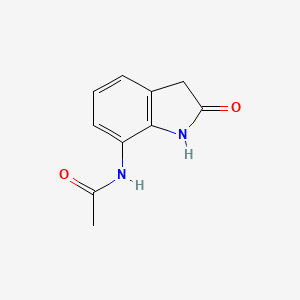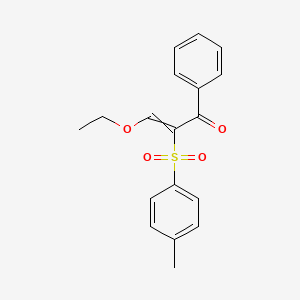![molecular formula C11H9NO2 B8467192 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione](/img/structure/B8467192.png)
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione is a complex organic compound with the molecular formula C11H9NO2. This compound features a unique structure that includes multiple aromatic and non-aromatic rings, as well as functional groups such as secondary amides and ketones . Its intricate structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione involves multiple steps, typically starting with simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional ketone or carboxyl groups, while reduction could produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,6,7,8-Hexahydro-as-indacene: Shares a similar core structure but lacks some of the functional groups present in 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione.
1,2,3,6,7,8-Hexahydro-cis-indacene: Another related compound with slight variations in its ring structure and functional groups.
Uniqueness
This compound stands out due to its unique combination of aromatic and non-aromatic rings, as well as its specific functional groups.
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
1,6,7,8-tetrahydrocyclopenta[g]indole-2,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-4-6-2-1-3-7(6)9(8)12-11(10)14/h4-5H,1-3H2,(H,12,13,14) |
InChI-Schlüssel |
DVDUSHAWANOQBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C3=C(C=C2)C(=O)C(=O)N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-10-bromo-5H-dibenz[b,f]azepine](/img/structure/B8467124.png)
![1-[(4-Ethoxybenzoyl)amino]cyclopropanecarboxylic acid](/img/structure/B8467125.png)


![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,5-fluoro-1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8467143.png)




![Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8467180.png)

![Silane, [(3,4-dihydro-2-naphthalenyl)oxy]trimethyl-](/img/structure/B8467203.png)
![(R)-3-(4-bromo-benzyl)-1-(3,5-dichloro-phenyl)-5-iodo-3-methyl-1H-imidazo[1,2-a]imidazol-2-one](/img/structure/B8467213.png)
